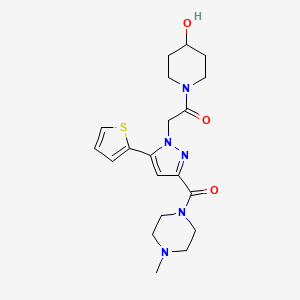

1-(4-hydroxypiperidin-1-yl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone

Description

The compound 1-(4-hydroxypiperidin-1-yl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone (MFCD08141587) is a heterocyclic molecule featuring a pyrazole core substituted with a thiophene ring, a methylpiperazine carbonyl group, and a hydroxypiperidine moiety linked via an ethanone bridge .

Key structural attributes:

- Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1, 3, and 3.

- Thiophen-2-yl substituent: Enhances lipophilicity and π-stacking interactions.

- 4-Methylpiperazine-1-carbonyl group: Introduces basicity and hydrogen-bonding capacity.

- 4-Hydroxypiperidin-1-yl moiety: Modulates solubility and metabolic stability.

Properties

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)-2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3S/c1-22-8-10-24(11-9-22)20(28)16-13-17(18-3-2-12-29-18)25(21-16)14-19(27)23-6-4-15(26)5-7-23/h2-3,12-13,15,26H,4-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQBYRFTKLHUEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)N4CCC(CC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-hydroxypiperidin-1-yl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features:

- Molecular Weight : 356.47 g/mol

- Functional Groups : Hydroxypiperidine, piperazine, pyrazole, thiophene

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Binding : The hydroxypiperidine moiety is known to interact with various neurotransmitter receptors, potentially influencing mood and cognition.

- Enzyme Inhibition : The presence of the pyrazole ring suggests possible inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against specific bacterial strains.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects against Gram-positive bacteria | |

| Anti-inflammatory | Potential COX inhibition | |

| Neuroprotective | Modulation of neurotransmitter systems |

Study on Antimicrobial Activity

A study conducted by Wei et al. (2010) demonstrated that compounds similar to the target molecule showed significant antimicrobial activity against both bacterial and fungal pathogens. The study utilized standard strains for testing and reported a notable reduction in microbial growth upon treatment with the compound.

Neuroprotective Effects

In a separate investigation, a derivative of this compound was tested for neuroprotective properties in vitro. The results indicated that it could prevent neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Tetrazole vs. Pyrazole Analogues

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (, compounds 22–28) replace the pyrazole with a tetrazole ring.

Thiophene-Substituted Analogues

- 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone (): Replaces the ethanone linker with a methanone group, simplifying the structure but limiting conformational flexibility .

Variations in Piperazine/Piperidine Moieties

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (, compound 21): Uses a trifluoromethylphenyl-piperazine group, increasing metabolic stability and bioavailability .

Ethanone vs. Alternative Linkers

- 1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (): Replaces the ethanone bridge with a butanone linker, extending the carbon chain and altering pharmacokinetic properties .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.